molecular formula C12H18O2 B14144522 Benzene, 1,4-bis(ethoxymethyl)- CAS No. 112039-24-4

Benzene, 1,4-bis(ethoxymethyl)-

Cat. No.: B14144522
CAS No.: 112039-24-4
M. Wt: 194.27 g/mol
InChI Key: FYFNKGINBOBCKR-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(ethoxymethyl)-, also known as 1,4-di(ethoxymethyl)benzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(ethoxymethyl)- typically involves the reaction of p-xylene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .

Industrial Production Methods: Industrial production of Benzene, 1,4-bis(ethoxymethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

Benzene, 1,4-bis(ethoxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(ethoxymethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethoxymethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives. The pathways involved include the formation of a sigma complex followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,4-bis(ethoxymethyl)- is unique due to its ethoxymethyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

CAS No.

112039-24-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,4-bis(ethoxymethyl)benzene

InChI

InChI=1S/C12H18O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

FYFNKGINBOBCKR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(C=C1)COCC

Origin of Product

United States

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